molecular formula C6H10ClNOS B13309212 N-Methyl-N-(thiolan-3-YL)carbamoyl chloride

N-Methyl-N-(thiolan-3-YL)carbamoyl chloride

Cat. No.: B13309212
M. Wt: 179.67 g/mol
InChI Key: HQHHZULCRNMQEA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(thiolan-3-YL)carbamoyl chloride typically involves the reaction of N-methylthiolan-3-amine with phosgene or its derivatives under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(thiolan-3-YL)carbamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various carbamates and amides, which are valuable intermediates in organic synthesis .

Scientific Research Applications

N-Methyl-N-(thiolan-3-YL)carbamoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-(thiolan-3-YL)carbamoyl chloride involves its reactivity towards nucleophiles, leading to the formation of carbamate or amide bonds. This reactivity is due to the presence of the carbamoyl chloride functional group, which is highly electrophilic and readily reacts with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-(thiolan-3-YL)carbamoyl chloride is unique due to the presence of the thiolan ring, which imparts distinct reactivity and stability compared to other carbamoyl chlorides. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

Molecular Formula

C6H10ClNOS

Molecular Weight

179.67 g/mol

IUPAC Name

N-methyl-N-(thiolan-3-yl)carbamoyl chloride

InChI

InChI=1S/C6H10ClNOS/c1-8(6(7)9)5-2-3-10-4-5/h5H,2-4H2,1H3

InChI Key

HQHHZULCRNMQEA-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCSC1)C(=O)Cl

Origin of Product

United States

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